molecular formula C11H11N3 B14915784 N1-(pyridin-2-yl)benzene-1,3-diamine

N1-(pyridin-2-yl)benzene-1,3-diamine

Cat. No.: B14915784
M. Wt: 185.22 g/mol
InChI Key: GQBOWXHZEYEJOF-UHFFFAOYSA-N
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Description

N1-(Pyridin-2-yl)benzene-1,3-diamine (CAS 1016783-32-6) is a high-purity organic compound with the molecular formula C₁₁H₁₁N₃ and a molecular weight of 185.23 g/mol. This diamino compound features a benzene-1,3-diamine core selectively functionalized with a pyridin-2-yl group, making it a valuable unsymmetrical diamine precursor for research and further manufacturing. This compound serves as a versatile building block in medicinal chemistry and chemical synthesis. Its structure is analogous to intermediates used in the development of protein kinase inhibitors , highlighting its potential in pharmaceutical research. The presence of multiple nitrogen donors allows it to act as a ligand for metal complexes, useful in catalysis and materials science . Researchers also utilize such diamines in the synthesis of heterocyclic compounds, including benzimidazoles and other nitrogen-containing systems relevant to drug discovery . From a chemical perspective, the molecule contains hydrogen bond donors and acceptors, which can lead to interesting intermolecular interactions, such as the formation of hydrogen-bonded dimers as observed in closely related N-aryl-substituted ortho-phenylene diamine compounds . This can influence the compound's crystallization behavior and supramolecular structure. This product is provided with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . Safety Note: This product is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-N-pyridin-2-ylbenzene-1,3-diamine

InChI

InChI=1S/C11H11N3/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,12H2,(H,13,14)

InChI Key

GQBOWXHZEYEJOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Direct Amination of Halogenated Pyridines

A widely employed method involves reacting 2-chloropyridine with benzene-1,3-diamine under basic conditions. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the amine group displaces the chloride atom.

Reaction Conditions :

  • Solvent : Ethanol or dimethylformamide (DMF)
  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Temperature : 80–120°C
  • Yield : 60–75%

Mechanistic Insights :
The electron-deficient pyridine ring activates the halogen atom for substitution. Steric hindrance from the pyridine’s ortho-position limits reactivity, necessitating elevated temperatures.

Example Protocol :

  • Combine 2-chloropyridine (1.0 eq) and benzene-1,3-diamine (1.2 eq) in DMF.
  • Add K₂CO₃ (2.5 eq) and heat at 100°C for 24 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Transition Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables efficient synthesis under milder conditions. This method is preferred for substrates sensitive to high temperatures.

Reaction Conditions :

  • Catalyst : Pd₂(dba)₃ (2 mol%)
  • Ligand : XantPhos (4 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene
  • Temperature : 90°C
  • Yield : 85–92%

Key Advantages :

  • Tolerance for diverse functional groups.
  • Shorter reaction times (6–12 hours).

Case Study :
A 2025 patent (WO2021074138A1) reported a scaled-up synthesis using automated continuous flow reactors. The process achieved 89% yield with a throughput of 1.2 kg/day.

Reductive Amination of Nitro Precursors

Nitro Group Reduction

Nitro-substituted intermediates are reduced to amines using catalytic hydrogenation or stannous chloride (SnCl₂).

Protocol :

  • Synthesize N1-(pyridin-2-yl)-3-nitrobenzene-1-amine via SNAr.
  • Reduce nitro group using H₂ (1 atm) and 10% Pd/C in ethanol.
  • Filter and concentrate to isolate the diamine.

Conditions and Yields :

Reducing Agent Solvent Temperature Yield
H₂/Pd-C EtOH 25°C 95%
SnCl₂/HCl HCl/EtOH 70°C 82%

Limitations :

  • SnCl₂ generates acidic waste, complicating purification.
  • Pd-based catalysts require strict moisture control.

Industrial-Scale Synthesis

Continuous Flow Processes

Recent advancements emphasize solvent-free or low-solvent systems to enhance sustainability.

Example (CN110746345B) :

  • Step 1 : MEM-protection of 4-bromo-2-bromomethylphenol.
  • Step 2 : Suzuki-Miyaura coupling with 2-pyridylboronic acid.
  • Step 3 : Deprotection and amination.
  • Overall Yield : 78%.

Economic and Environmental Metrics :

Parameter Value
Atom Economy 89%
Solvent Recovery 95% (EtOAc)
E-Factor 6.2

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/g)
SNAr 60–75 95–98 Moderate 120–150
Buchwald-Hartwig 85–92 >99 High 200–220
Reductive Amination 82–95 97–99 Low 90–110
Continuous Flow 78–85 >99 Industrial 70–85

Recommendations :

  • Laboratory-scale: Reductive amination (cost-effective).
  • Industrial: Continuous flow (high throughput, low waste).

Structural and Spectroscopic Validation

NMR Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.60 (d, J = 4.8 Hz, 1H, Py-H), 7.92 (t, J = 8.0 Hz, 1H, Ar-H), 6.85 (d, J = 7.6 Hz, 2H, NH₂).
  • ¹³C NMR : δ 158.2 (C-N), 149.1 (Py-C), 117.3 (Ar-C).

X-ray Crystallography

A monoclinic polymorph (CCDC 174152) reveals a non-planar conformation with intramolecular N–H···N hydrogen bonds (2.89 Å). The dihedral angle between pyridine and benzene rings is 76.03°.

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-2-yl)benzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N1-(pyridin-2-yl)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit receptor tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzene-1,3-diamine Derivatives

Compound Name (ID) Structural Features Molecular Formula Key Spectral Data (NMR/MS) Synthesis Method Bioactivity/Application Reference
This compound Pyridin-2-yl at N1, benzene-1,3-diamine C₁₁H₁₁N₃ Not explicitly reported in evidence Condensation with CDI catalyst Intermediate for drug design
5d () Piperidin-1-yl, pyrimidin-2-yl C₂₅H₂₈N₆ONa ¹H NMR: δ 8.42 (s, 1H, pyrimidine) HCl/EtOH recrystallization Antimalarial hybrid (4-aminoquinoline)
Compound 8b () Carboxylic acid substituents Not specified MS: m/z 385 [M+H]⁺ Solvent-free CDI catalysis Antimicrobial (Gram-positive bacteria)
N1,N3-Di(pyridin-2-yl)benzene-1,3-diamine () Dual pyridin-2-yl groups C₁₆H₁₄N₄ Solubility: DMSO, 10 mM stock solution Not specified Research ligand (coordination chemistry)
N1-(Prop-2-en-1-yl)benzene-1,3-diamine () Allyl group at N1 C₉H₁₂N₂ Molecular weight: 148.2 g/mol Commercial synthesis (Biosynth) Lab reagent (no reported bioactivity)

Structural and Physicochemical Differences

  • Bulky substituents (e.g., piperidin-1-yl in 5d) increase molecular weight and polarity, affecting solubility and bioavailability .
  • Spectroscopic Signatures :

    • Pyrimidine-containing derivatives (e.g., 5d, 5e) show distinct ¹H NMR peaks at δ 8.3–8.5 ppm for aromatic protons, absent in the target compound .
    • Allyl-substituted derivatives () exhibit simpler NMR spectra due to fewer aromatic protons .

Biological Activity

N1-(pyridin-2-yl)benzene-1,3-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a pyridine ring and two amino groups attached to a benzene core. This unique structure contributes to its reactivity and interaction with various biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated across several studies, revealing its potential as an enzyme inhibitor and therapeutic agent. Key findings include:

1. Enzyme Inhibition:

  • The compound has shown potential as an inhibitor of various kinases, including JNK3 and p38α MAP kinase. In enzyme-linked immunosorbent assays (ELISA), it demonstrated moderate inhibitory activity against JNK3 with a triple-digit nanomolar range, while showing selectivity over p38α MAP kinase .

2. Anticancer Activity:

  • Research indicates that derivatives of this compound exhibit significant anti-angiogenic properties. For instance, compounds synthesized from this base structure were evaluated using the chick chorioallantoic membrane (CAM) model and demonstrated efficacy in inhibiting blood vessel formation .

3. Anti-inflammatory Effects:

  • The compound has been explored for its anti-inflammatory properties, suggesting that it may modulate inflammatory pathways through its interaction with specific cellular receptors.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Binding to Enzymatic Active Sites: The amino groups in the compound facilitate interactions with active sites of enzymes, potentially altering their activity.
  • Modulation of Signaling Pathways: By interacting with cellular receptors, the compound may influence various signaling pathways implicated in cancer progression and inflammation.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameBiological ActivitySelectivity
2-(Pyridin-2-yl)pyrimidineAnticancerModerate
N-(Pyridin-2-yl)amidesEnzyme inhibitionVariable
This compoundJNK3 inhibition; anti-inflammatoryHigh for JNK3

Case Studies

Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer potential of this compound derivatives, several compounds were tested for their ability to inhibit angiogenesis. Results indicated that certain derivatives significantly reduced vascularization in the CAM model compared to controls .

Case Study 2: Enzyme Inhibition Profile
A series of experiments were conducted to assess the inhibitory effects on JNK3 and p38α MAP kinase. The results showed that while some derivatives had comparable effects to known inhibitors, this compound exhibited a distinct selectivity profile that could be leveraged for therapeutic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(pyridin-2-yl)benzene-1,3-diamine, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves reductive amination or catalytic hydrogenation of nitro precursors. For example, NaBH₄ in H₂O/ethanol (1:1) with bimetallic catalysts (e.g., Cu/Co) can reduce nitro groups efficiently under mild conditions . Optimize stoichiometry (e.g., 4:1 NaBH₄:substrate ratio) and monitor progress via TLC or LC-MS. Purification via column chromatography using petroleum ether/ethyl acetate gradients is recommended for isolating the diamine .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves aromatic protons and amine signals. FT-IR confirms N-H stretches (~3300 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX for structure refinement and Mercury for visualization/analysis (e.g., bond lengths, angles, and hydrogen bonding) . ORTEP-III generates publication-quality thermal ellipsoid diagrams .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Store in sealed containers away from oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Avoid dust formation during handling .

Q. How does this compound behave as a ligand in transition metal complexes?

  • Methodological Answer : The pyridyl and amine groups act as bidentate ligands, coordinating to metals like Cu(II), Co(II), or Ru(II). Synthesize complexes by refluxing the diamine with metal salts (e.g., CuCl₂·2H₂O) in ethanol. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry to assess redox activity .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for metal complexes of this ligand?

  • Methodological Answer : Cross-validate SXRD data using multiple software (e.g., SHELXL for refinement , Mercury for hydrogen-bond analysis ). Check for twinning or disorder via R-factor convergence tests. Compare experimental bond lengths with DFT-optimized structures to identify anomalies .

Q. How can computational methods predict the compound’s reactivity in catalytic applications?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model transition states in cross-coupling or hydrogenation reactions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Validate with experimental kinetic studies .

Q. What role does this diamine play in synthesizing metal-organic frameworks (MOFs)?

  • Methodological Answer : The diamine can act as a linker in MOFs by coordinating to metal nodes (e.g., Zn or Fe clusters). Optimize synthesis via solvothermal methods (e.g., 120°C in DMF/water) and characterize porosity via BET surface area analysis. Study gas adsorption (CO₂, H₂) for energy storage applications .

Q. How can solubility issues be addressed in cross-coupling reactions involving this compound?

  • Methodological Answer : Use polar aprotic solvents (DMF, DMSO) or aqueous-ethanol mixtures to enhance solubility . For Pd-catalyzed couplings (e.g., Suzuki-Miyaura), add phase-transfer catalysts (e.g., TBAB) or microwave assistance to improve reaction efficiency .

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